molecular formula C16H16N2O3 B5598265 3-(acetylamino)-4-(benzylamino)benzoic acid

3-(acetylamino)-4-(benzylamino)benzoic acid

Cat. No. B5598265
M. Wt: 284.31 g/mol
InChI Key: AUCQRWIIZPVBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(acetylamino)-4-(benzylamino)benzoic acid” is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and biochemistry. This synthesis explores its molecular structure, synthesis, chemical reactions, properties, and more, focusing solely on its scientific aspects.

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

Chemical Studies and Ligand Behavior

Studies on complexes of Rh(III) and other metals with ligands containing amide groups, including those structurally related to 3-(acetylamino)-4-(benzylamino)benzoic acid, have been conducted to understand their chemical behavior and potential applications. These complexes are characterized by various techniques to determine their structure and properties, hinting at potential applications in material science and catalysis (G. Dayakar & P. Lingaiah, 1996).

Biological Activity and Applications

Influenza Virus Inhibition

Compounds structurally similar to 3-(acetylamino)-4-(benzylamino)benzoic acid have been investigated for their inhibitory activity against influenza virus sialidases. These studies indicate the potential of such compounds to serve as templates for developing novel antiviral agents (P. Howes et al., 1999). The research into these inhibitors is crucial for advancing antiviral drug development, especially for diseases caused by influenza viruses.

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in various fields, such as medicinal chemistry, materials science, or proteomics research .

properties

IUPAC Name

3-acetamido-4-(benzylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)18-15-9-13(16(20)21)7-8-14(15)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCQRWIIZPVBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.